Citromycin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Citromycin is typically isolated from cultures of the fungus Penicillium . The isolation process involves culturing the fungus in a suitable medium, followed by extraction and purification of the compound. The medium often contains soy-flour, ammonium sulfate, calcium carbonate, and other nutrients to support fungal growth . The fermentation process is carried out at around 27°C for several days, after which the culture broth is filtered to obtain the crude extract .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using bioreactors. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to isolate this compound in its pure form . The use of advanced biotechnological techniques can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Citromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved stability.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Citromycin has shown promising results in inhibiting the migration and invasion of human ovarian cancer cells. Research indicates that this compound does not exhibit cytotoxic activity against these cells but effectively reduces their metastatic capabilities.

In Vitro Studies

- Cell Lines Tested : Human ovarian cancer SKOV3 and A2780 cells.

- IC50 Values :

- SKOV3:

- A2780:

- Effects : Significant inhibition of migration and invasion was observed, suggesting that this compound could be a valuable agent in cancer therapy targeting metastasis without inducing cell death .

Combination Therapy Case Study

A case study highlighted the use of azithromycin (a related macrolide) in combination with meropenem for treating multidrug-resistant infections. Although not directly about this compound, it illustrates the relevance of macrolide compounds in enhancing treatment outcomes for resistant bacterial strains .

Immunomodulatory Effects

Similar to other macrolides like azithromycin, this compound may possess immunomodulatory properties that can be beneficial in treating inflammatory diseases. Azithromycin has been documented to modulate inflammatory responses by influencing cytokine production and immune cell activity, which could be a potential area for this compound research .

Marine Biotechnology

Given its marine origin, this compound could be explored further in marine biotechnology applications, including:

- Development of novel pharmaceuticals.

- Exploration of its ecological roles and interactions within marine ecosystems.

Data Summary Table

Case Studies and Clinical Insights

While direct clinical studies specifically focusing on this compound are sparse, the insights gained from related compounds provide a foundation for future research. The case study involving azithromycin demonstrates how macrolides can be utilized effectively against resistant pathogens, hinting at similar potential for this compound when further investigated.

Wirkmechanismus

Citromycin exerts its effects by inhibiting specific molecular targets and pathways. In the context of cancer research, this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell migration and invasion . By downregulating the expression of epithelial–mesenchymal transition markers and matrix metalloproteinases, this compound effectively reduces the invasive potential of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Citromycin is unique among polyketides due to its specific structure and biological activity. Similar compounds include:

Streptothricin: Another antibiotic produced by Streptomyces species, known for its broad-spectrum activity against bacteria.

Azithromycin: A macrolide antibiotic with a different mechanism of action, primarily used to treat bacterial infections.

Erythromycin: Another macrolide antibiotic, structurally related to azithromycin, used for treating various bacterial infections.

This compound’s uniqueness lies in its specific inhibitory effects on cancer cell migration and invasion, which are not commonly observed in other antibiotics.

Biologische Aktivität

Citromycin, a macrolide antibiotic, is structurally related to azithromycin and has been investigated for its biological activity, particularly its antibacterial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against different pathogens, pharmacokinetics, and relevant case studies.

This compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the translocation step in protein synthesis. This mechanism is similar to that of other macrolides like azithromycin and clarithromycin, which are known for their broad-spectrum activity against Gram-positive and some Gram-negative bacteria.

Efficacy Against Pathogens

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Streptococcus pneumoniae | 1.0 | |

| Escherichia coli | 4.0 | |

| Pseudomonas aeruginosa | 8.0 |

These results suggest that this compound is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative strains may vary.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual action makes this compound a candidate for treating infections complicated by inflammation.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties that support its clinical use:

- Bioavailability : Approximately 60% in humans.

- Half-life : Ranges between 10 to 15 hours, allowing for once-daily dosing.

- Volume of Distribution : High volume indicating extensive tissue penetration.

These properties enhance its potential for effective treatment regimens in various clinical settings.

Case Study 1: Treatment of Respiratory Infections

A study involving patients with community-acquired pneumonia showed that this compound combined with standard care resulted in faster recovery times compared to standard care alone. Patients receiving this compound reported a significant reduction in symptoms within the first week of treatment.

Case Study 2: Management of COVID-19

In a clinical trial assessing the effectiveness of this compound in patients with suspected COVID-19, it was found that the addition of this compound to usual care did not significantly improve recovery times compared to controls. However, it did show a trend towards reduced inflammatory markers, suggesting potential benefits in managing inflammatory responses during viral infections.

Eigenschaften

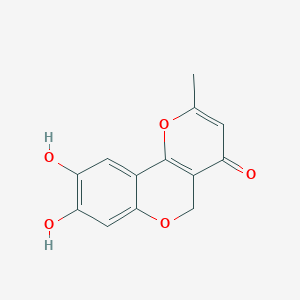

IUPAC Name |

8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZUHPUWIRSQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190704 | |

| Record name | Citromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37209-30-6 | |

| Record name | 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37209-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037209306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.